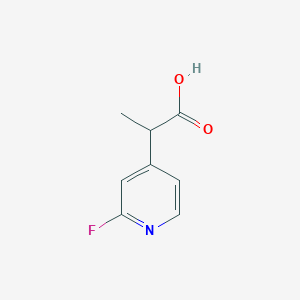

2-(2-Fluoropyridin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(2-fluoropyridin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYSCIYCBCNCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoropyridine can be synthesized by reacting 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Scientific Research Applications

2-(2-Fluoropyridin-4-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory and analgesic properties.

Agrochemicals: The compound is explored for its use in developing new agricultural products with improved physical, biological, and environmental properties.

Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2-Fluoropyridin-4-yl)propanoic acid with related compounds:

*Calculated based on molecular formula. †Estimated based on analogs (e.g., flurbiprofen and pyridine derivatives).

Key Observations :

- Acidity: The pKa of this compound is predicted to be lower (~3.1–3.5) than flurbiprofen (4.2–4.5), enhancing its solubility in physiological environments .

- Electron-Withdrawing Effects : Fluorine and chloro-trifluoromethyl groups in pyridine derivatives (e.g., ) reduce electron density, increasing stability against oxidative degradation.

Anticancer and Anti-inflammatory Potential

- Flurbiprofen Derivatives: Organotin(IV) complexes of 2-(2-fluoro-4-biphenyl)propanoic acid exhibit antitumor activity, likely due to synergistic effects between the tin center and the carboxylate ligand .

- Pyridine-Based Analogs: Compounds like 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid are designed for targeted therapies, with predicted bioactivity linked to their lipophilicity (logP ~3.5) and membrane permeability .

Toxicity Profiles

- 2-(Thiophen-2-yl)propanoic acid: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), highlighting the role of heterocyclic substituents in toxicity .

- Regulatory Status : 2,4,5-TP’s ban underscores the importance of substituent selection; fluoropyridine derivatives lack such regulatory restrictions in the available data .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoropyridin-4-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling fluoropyridine derivatives with propanoic acid precursors. Key steps include halogenation, Suzuki-Miyaura cross-coupling, or nucleophilic substitution. For example, fluoropyridine rings can be functionalized via palladium-catalyzed cross-coupling to introduce the propanoic acid moiety. Reaction optimization should focus on:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yields .

- Temperature control : 80–110°C to balance reaction rate and side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Data Table : Common Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF | 65–75 | >95% |

| Nucleophilic Substitution | None | THF | 50–60 | ~90% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : Confirm fluoropyridine ring substitution patterns (¹⁹F NMR for fluorine position) and propanoic acid integration (¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.05) .

Q. What safety protocols are critical when handling fluorinated propanoic acid derivatives in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions releasing volatile fluorinated intermediates .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of fluorinated propanoic acid derivatives (e.g., COX inhibition vs. off-target effects)?

- Methodological Answer : Contradictions often arise from assay specificity or enantiomeric differences. Strategies include:

- Enantiomer Separation : Use chiral chromatography to isolate (R)- and (S)-isomers and test individually .

- Target Validation : siRNA knockdown of COX isoforms to confirm on-target effects .

- Off-Target Screening : Employ broad-spectrum kinase/phosphatase assays to identify unintended interactions .

Q. What in vitro and in vivo models are most suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- In Vitro :

- RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .

- COX-2 enzymatic assays : Quantify IC₅₀ values using purified human COX-2 .

- In Vivo :

- Murine carrageenan-induced paw edema : Dose-dependent reduction in swelling (10–50 mg/kg, oral) .

Data Table : Key Biological Parameters

| Model | Target | Effective Concentration (μM) | Outcome |

|---|---|---|---|

| RAW 264.7 | TNF-α | 5–10 | 40–60% suppression |

| COX-2 assay | COX-2 | 0.5–1.0 | IC₅₀ = 0.8 μM |

Q. How does the fluorine substitution pattern on the pyridine ring influence physicochemical properties and bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Computational methods (e.g., DFT) predict:

- Lipophilicity (LogP) : Fluorine at the 2-position increases LogP by ~0.5 units compared to non-fluorinated analogs .

- Hydrogen Bonding : Fluorine’s electron-withdrawing effect strengthens interactions with catalytic residues (e.g., COX-2 Arg120) .

Experimental validation via SAR studies is critical .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.